molecular formula C8H16N2O B13636693 (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine

(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine

Cat. No.: B13636693
M. Wt: 156.23 g/mol
InChI Key: MPUPFMVCVAXZKQ-HTQZYQBOSA-N
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Description

(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine is a chiral compound featuring a pyrrolidine ring fused to an oxolane ring with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine typically involves the use of enantioselective methods to ensure the correct stereochemistry. One common approach is the chemoenzymatic synthesis, which involves the use of lipase-mediated resolution protocols. For instance, starting from commercially available diallylamine, the synthesis can proceed through ring-closing metathesis (RCM) followed by SN2 displacement reactions .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimizing the chemoenzymatic methods for higher yields and purity, possibly incorporating continuous flow techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as peroxycarboxylic acids.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.

Scientific Research Applications

(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which (3S,4S)-4-pyrrolidin-1-yloxolan-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • (3R,4S)-3-methoxy-4-methylaminopyrrolidine
  • (3S,4R)-3-hydroxy-4-methyloctanoic acid

Uniqueness

(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine stands out due to its specific stereochemistry, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications requiring high enantioselectivity and specificity .

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

(3S,4S)-4-pyrrolidin-1-yloxolan-3-amine

InChI

InChI=1S/C8H16N2O/c9-7-5-11-6-8(7)10-3-1-2-4-10/h7-8H,1-6,9H2/t7-,8-/m1/s1

InChI Key

MPUPFMVCVAXZKQ-HTQZYQBOSA-N

Isomeric SMILES

C1CCN(C1)[C@@H]2COC[C@H]2N

Canonical SMILES

C1CCN(C1)C2COCC2N

Origin of Product

United States

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